molecular formula C₁₃H₁₆O₁₀ B1140213 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose CAS No. 53958-20-6

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose

Cat. No.: B1140213
CAS No.: 53958-20-6
M. Wt: 332.26
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose typically involves the acetylation of mannose derivatives. The process begins with the protection of hydroxyl groups followed by selective acetylation and carbonylation. Common reagents used in these reactions include acetic anhydride, pyridine, and carbonylating agents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acids, while reduction results in alcohols .

Scientific Research Applications

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The acetyl and carbonyl groups play a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. These interactions are essential for studying the structure and function of carbohydrates in biological systems .

Comparison with Similar Compounds

Similar Compounds

    3,4,6-Tri-O-acetyl-β-D-mannopyranose: Another acetylated mannose derivative used in similar research applications.

    1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A glucose derivative with similar acetyl groups.

    2,3,4-Tri-O-acetyl-1-O-methyl-β-D-mannopyranose: A methylated and acetylated mannose derivative

Uniqueness

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is unique due to its specific arrangement of acetyl and carbonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in studying specific carbohydrate-related processes and developing specialized biochemical assays .

Properties

IUPAC Name

[(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYSWHGJPLCVAV-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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